molecular formula C11H9BrN2OS3 B4396145 1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone

1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone

Cat. No.: B4396145
M. Wt: 361.3 g/mol
InChI Key: IKCKXXQJPCUGOS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone is an organic compound that features a bromophenyl group, a thiadiazole ring, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced by reacting the thiadiazole intermediate with methyl iodide in the presence of a base.

    Coupling with 4-Bromophenyl Group: The final step involves coupling the thiadiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of thiadiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The thiadiazole ring and the bromophenyl group can interact with the active site of enzymes, leading to inhibition of their activity. The methylthio group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanone
  • 1-(4-bromophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}butanone

Uniqueness

1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS3/c1-16-10-13-11(18-14-10)17-6-9(15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCKXXQJPCUGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone
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1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone
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1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone
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1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone
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1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone
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1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone

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